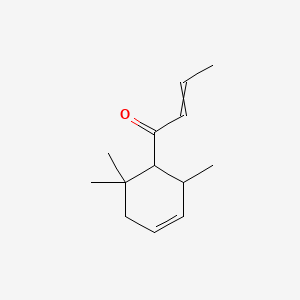
1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Vue d'ensemble
Description
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as β-Damascenone, is a chemical compound with the molecular formula C₁₃H₁₈O. It is a significant aroma compound found in various essential oils and is known for its pleasant floral and fruity scent. This compound is widely used in the fragrance and flavor industries due to its potent aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- can be achieved through several methods. One common method involves the dehydration of isopropanol using an acidic solid catalyst to produce propanal. This is followed by the oxidation of propanal in the presence of oxygen or air, typically using a silver catalyst, to yield β-Damascenone .
Industrial Production Methods
In industrial settings, the production of β-Damascenone involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pressure to optimize yield and purity. The final product is then purified using techniques like distillation to obtain high-purity β-Damascenone .
Analyse Des Réactions Chimiques
Types of Reactions
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments.
Biology: It is studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-:
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-:
Uniqueness
2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is unique due to its specific stereochemistry, which contributes to its distinct aroma profile. Its potent fragrance makes it highly valuable in the fragrance and flavor industries .
Propriétés
Numéro CAS |
71048-82-3 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3 |
Clé InChI |
XEJGJTYRUWUFFD-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)C1C(C=CCC1(C)C)C |
SMILES canonique |
CC=CC(=O)C1C(C=CCC1(C)C)C |
Key on ui other cas no. |
57378-68-4 71048-82-3 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













